4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole (CMFMO) is a heterocyclic compound with a broad range of applications in scientific research. It is an important intermediate in the synthesis of several compounds, and its properties have been studied extensively. CMFMO has been used in the synthesis of drugs, pesticides, and other compounds. It has also been used in the synthesis of a variety of materials, including polymers and nanomaterials. In addition, CMFMO has been used in the synthesis of organic and inorganic compounds, as well as in the synthesis of dyes and pigments.
Scientific Research Applications
Synthesis and Industrial Applications 4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole serves as an effective reactive scaffold in chemical synthesis. Its chloromethyl analogue is notably used in the synthesis of various oxazole derivatives, such as 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles. These compounds are prepared through substitution reactions, demonstrating the versatility of 4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole in industrial chemistry and pharmaceutical synthesis (Patil & Luzzio, 2016).
Structural Analysis and Characterization The compound and its derivatives have been a subject of structural analysis and characterization. For instance, specific derivatives have been synthesized and analyzed via single crystal and powder X-ray diffraction, illustrating the compound’s utility in forming complex structures with significant intermolecular interactions, which are crucial for understanding chemical reactivity and designing new materials (Shukla et al., 2014).
Pharmacological Research and Biological Activity In pharmacological research, derivatives of 4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole have been utilized to synthesize compounds with notable biological activities. For instance, the synthesis of novel benzoxazole derivatives from thymoquinone, a compound with known antimicrobial and antitumor activity, led to compounds with potent antibacterial, antifungal, and antitumor activities. These studies underline the potential of 4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole derivatives in developing new therapeutic agents (Glamočlija et al., 2018).
Material Science and Engineering In the field of material science, the compound and its derivatives have been used in the preparation of complex oxazoles and other materials. For instance, its use in the total synthesis of siphonazoles, unique natural products, demonstrates the importance of this compound in the field of natural product synthesis and material science (Zhang & Ciufolini, 2009).
properties
IUPAC Name |
4-(chloromethyl)-2-(4-fluorophenyl)-5-methyl-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO/c1-7-10(6-12)14-11(15-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJILHLRJFFFGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)F)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442461 |
Source
|
Record name | 4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole | |
CAS RN |
625826-69-9 |
Source
|
Record name | 4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyl-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.